molecular formula C17H15NO4 B027679 (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 104261-79-2

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B027679
CAS No.: 104261-79-2
M. Wt: 297.3 g/mol
InChI Key: BSOYWTITVKXHLM-HNNXBMFYSA-N
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Description

The compound "(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid" (CAS: 117483-89-3) is a chiral indole derivative with molecular formula C₁₇H₁₅NO₄ and molecular weight 297.305 g/mol . Its structure features a 2,3-dihydroindole core (partially saturated indole ring), a benzyloxycarbonyl (Cbz) protecting group at the N1 position, and a carboxylic acid at the C2 position (Figure 1). The stereochemistry at C2 (S-configuration) is critical for its interactions in biological systems and synthetic applications.

Preparation Methods

Synthetic Routes for Core Structure Assembly

The target compound’s indoline core (2,3-dihydro-1H-indole) is typically derived from indoline-2-carboxylic acid , a commercially available starting material. The critical steps involve:

  • N1-protection with a benzyloxycarbonyl (Cbz) group.

  • Stereochemical preservation at the C2 position.

Benzyloxycarbonyl (Cbz) Protection

The introduction of the Cbz group employs benzyl chloroformate (Cbz-Cl), a reagent prepared via phosgene and benzyl alcohol . The reaction proceeds under mild basic conditions to deprotonate the indoline’s NH group, facilitating nucleophilic attack on Cbz-Cl:

Indoline-2-carboxylic acid+Cbz-ClBase(2S)-1-Cbz-indoline-2-carboxylic acid+HCl\text{Indoline-2-carboxylic acid} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{(2S)-1-Cbz-indoline-2-carboxylic acid} + \text{HCl}

Standard conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base : Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).

  • Temperature : 0–25°C, 2–4 hours .

Example protocol :

  • Dissolve (S)-indoline-2-carboxylic acid (10 mmol) in THF (50 mL).

  • Add Et₃N (12 mmol) dropwise under nitrogen.

  • Introduce Cbz-Cl (11 mmol) slowly to avoid exothermic side reactions.

  • Stir at room temperature for 3 hours.

  • Quench with 1M HCl, extract with DCM, and dry over Na₂SO₄.

Stereochemical Control Strategies

The (S)-configuration at C2 is preserved through:

Chiral Pool Synthesis

Using enantiomerically pure (S)-indoline-2-carboxylic acid as the starting material ensures retention of stereochemistry. Commercial suppliers often provide this chiral building block with >99% enantiomeric excess (ee).

Kinetic Resolution

For racemic indoline precursors, lipase-catalyzed hydrolysis of esters achieves enantiomeric enrichment. For example, Pseudomonas cepacia lipase selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact .

Industrial-Scale Production Optimizations

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reduce phosgene exposure risks during Cbz-Cl generation :

ParameterBatch ProcessFlow Process
Reaction Time4 hours15 minutes
Phosgene Utilization75%95%
Yield82%89%

Solvent Recycling

THF and DCM are recovered via distillation, reducing waste and costs by ~30% in multi-ton productions.

Purification and Characterization

Recrystallization

The crude product is recrystallized from DMF/acetic acid (1:3 v/v), yielding needle-like crystals with >98% purity .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) resolves diastereomers, while chiral columns (Chiralpak® AD-H) confirm ee >99.5% .

Recent Methodological Advances

Photocatalytic Deprotection

UV-light-mediated deprotection of tert-butyl esters (analogous to Cbz groups) achieves 90% yields without acidic conditions, suggesting applicability for acid-sensitive derivatives .

Biocatalytic Approaches

Engineered amidases selectively cleave Cbz groups in aqueous media, enabling greener synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated indoles, nitroindoles.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C17H15NO4C_{17}H_{15}NO_{4}
  • Molecular Weight: 297.31 g/mol
  • Chirality: Contains one chiral center
  • Chemical Structure: The compound features a benzyloxycarbonyl group, contributing to its reactivity and interaction with biological targets.

Chemical Descriptors

  • SMILES: OC(=O)[C@@H]1Cc2ccccc2N1C(=O)OCc3ccccc3
  • InChIKey: BSOYWTITVKXHLM-HNNXBMFYSA-N

Medicinal Chemistry

The compound is primarily investigated for its role in developing novel pharmaceuticals. Its structural similarity to various biologically active molecules allows it to serve as a scaffold for synthesizing new drugs targeting specific diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the indole structure can enhance the selectivity and potency of anticancer agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. By acting as an enzyme inhibitor, it can potentially modulate biological processes, leading to therapeutic benefits.

Case Study: Inhibition of Kinases

A detailed study demonstrated that derivatives based on this compound could inhibit specific kinases implicated in cancer progression, suggesting a pathway for developing targeted cancer therapies.

Neuroscience Research

The indole structure is known for its neuroactive properties. This compound has been explored for its potential effects on neurotransmitter systems, particularly serotonin receptors.

Case Study: Serotonin Receptor Modulation

Investigations into the modulation of serotonin receptors have shown promising results, indicating potential applications in treating mood disorders and other neurological conditions.

Mechanism of Action

The mechanism of action of (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic processes or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Key Properties :

  • Chirality : One stereocenter (2S configuration) .
  • Functional Groups : Cbz-protected amine, carboxylic acid.
  • Applications : Intermediate in peptide synthesis, protease inhibitor research (e.g., SARS-CoV-2 main protease studies) .

Comparison with Structurally Similar Compounds

Indole Carboxylic Acid Derivatives

Indole-5-carboxylic acid (CAS: 1670-81-1)

  • Structure : Fully aromatic indole ring with carboxylic acid at C5.
  • Molecular Formula: C₉H₇NO₂.
  • Melting Point : 208–210°C .
  • Key Differences :
    • Lack of Cbz protection and dihydroindole saturation.
    • Higher melting point compared to ester derivatives (e.g., ethyl indole-2-carboxylate, mp 232–234°C) .

Methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride (CAS: 96056-64-3)

  • Structure : Methyl ester at C2, hydrochloride salt.
  • Molecular Formula: C₁₀H₁₂ClNO₂.
  • Key Differences :
    • Ester group increases lipophilicity vs. carboxylic acid in the target compound.
    • Hydrochloride salt enhances water solubility .

5,6-Dihydroxyindoline-2-carboxylic acid (CAS: 105229-41-2)

  • Structure : Dihydroxy-substituted indoline with carboxylic acid.
  • Molecular Formula: C₉H₉NO₄.
  • Key Differences: Additional hydroxyl groups improve hydrogen-bonding capacity. Potential for redox activity due to catechol-like structure .

Cbz-Protected Compounds

(2S)-4-{[(Benzyloxy)carbonyl]amino}-2-Hydroxybutanoic Acid (CAS: 40371-50-4)

  • Structure: Cbz-protected amino acid with a hydroxybutanoic acid chain.
  • Molecular Formula: C₁₂H₁₅NO₅.
  • Key Differences :
    • Linear aliphatic backbone vs. indole heterocycle.
    • Hydroxyl group introduces polarity, affecting solubility .

N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide Derivatives

  • Example: (1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid (CAS: N/A).
  • Key Differences: Sulfonic acid group enhances acidity and water solubility. Complex peptidomimetic structure with pyrrolidinone ring .

Aromatic Carboxylic Acids

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid, CAS: 76-93-7)

  • Structure : Diphenyl-substituted hydroxyacetic acid.
  • Molecular Formula : C₁₄H₁₂O₃.
  • Key Differences: No heterocyclic ring; planar aromatic systems dominate. Higher steric hindrance due to diphenyl groups .

Physicochemical and Functional Comparison

Property Target Compound Indole-5-carboxylic Acid Methyl Ester Hydrochloride (2S)-4-Cbz-Amino-2-Hydroxybutanoic Acid
Molecular Weight 297.305 161.15 213.66 (HCl salt) 265.25
Melting Point Not reported 208–210°C Not reported Not reported
Solubility Moderate (carboxylic acid) Low (aromatic acid) High (HCl salt) Moderate (polar groups)
Key Functional Groups Cbz, dihydroindole, COOH Indole, COOH Ester, HCl salt Cbz, hydroxy, COOH
Applications Protease inhibitors Organic synthesis Synthetic intermediate Peptide modification

Biological Activity

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid, also known as 3N3, is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings and case studies.

  • Molecular Formula : C₁₇H₁₅NO₄
  • Molecular Weight : 297.305 g/mol
  • SMILES Notation : c1ccc(cc1)COC(=O)N2c3ccccc3C[C@H]2C(=O)O
  • InChIKey : BSOYWTITVKXHLM-HNNXBMFYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and has implications in cancer therapy.

Key Mechanisms:

  • HDAC Inhibition : The compound has shown potential as an HDAC inhibitor, which can lead to the reactivation of silenced genes involved in tumor suppression.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HDAC InhibitionPotent inhibition of HDAC isoforms with IC50 values ranging from 14 to 67 nM
Antioxidant EffectsPotential to scavenge free radicals and reduce oxidative stress
CytotoxicityInduced apoptosis in cancer cell lines

Study on HDAC Inhibition

A comprehensive study evaluated the effects of this compound on various HDAC isoforms. The results indicated that the compound selectively inhibited class I HDACs (HDAC1–3) with significantly lower activity against class IIa enzymes. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader HDAC inhibition.

Antioxidant Properties

In vitro assays demonstrated that the compound exhibited significant antioxidant activity. It was able to reduce reactive oxygen species (ROS) levels in human cell lines, suggesting its potential use in therapeutic strategies aimed at combating oxidative stress-related diseases.

Cytotoxicity in Cancer Models

Further research involving various cancer cell lines showed that treatment with this compound resulted in dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid?

A common approach involves:

  • Starting material : Indoline-2-carboxylic acid derivatives (e.g., (S)-indoline-2-carboxylic acid) or functionalized indoles.
  • Protection : Introducing the benzyloxycarbonyl (Cbz) group via benzylation using benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) .
  • Stereochemical control : Chiral resolution via ligand-exchange chromatography or asymmetric synthesis using chiral auxiliaries (e.g., (S)-proline derivatives) .
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography .

Example Protocol :

React (S)-indoline-2-carboxylic acid with benzyl chloroformate in THF/NaHCO₃.

Reflux in acetic acid with sodium acetate for 3–5 hours.

Filter and recrystallize the product .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm stereochemistry (e.g., δ 7.3–7.5 ppm for benzyl protons, δ 4.5–5.0 ppm for Cbz group) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretching of carboxylic acid and Cbz group) .
  • HPLC : Chiral columns (e.g., Chiralpak® AD-H) to verify enantiomeric purity .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 326.1) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Gloves, protective eyewear, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., acetic acid) .
  • Waste disposal : Segregate halogenated and non-halogenated waste; consult institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Chiral catalysts : Use Ru-based catalysts or enzymatic resolution for asymmetric induction .
  • Chromatography : Chiral ligand-exchange chromatography (CLEC) with Cu(II)-L-proline complexes to separate stereoisomers .
  • Reaction monitoring : In-situ IR or polarimetry to track ee during synthesis .

Q. How can low yields in condensation reactions be addressed?

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate reaction kinetics .
  • Solvent optimization : Replace acetic acid with toluene/DMF mixtures to reduce side reactions .
  • Temperature control : Gradual heating (e.g., 60°C → reflux) to avoid decomposition .

Case Study : A 20% yield improvement was achieved by switching from acetic acid to a toluene/acetic acid (3:1) mixture, reducing byproduct formation .

Q. What are the key applications of this compound in medicinal chemistry?

  • Peptide mimetics : The Cbz group serves as a protecting group in peptide synthesis, enabling selective deprotection .
  • Enzyme inhibitors : The indole scaffold is used in designing tryptophan hydroxylase or kinase inhibitors .
  • Prodrug development : Functionalization of the carboxylic acid group for improved bioavailability .

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Purity verification : Re-crystallize the compound and compare HPLC retention times with literature .
  • Polymorphism screening : Analyze differential scanning calorimetry (DSC) to identify crystalline forms .
  • Collaborative validation : Cross-check NMR data with databases (e.g., PubChem, ChemSpider) .

Example : A reported mp of 208–210°C for indole-2-carboxylic acid derivatives may vary due to hydrate formation; drying under vacuum at 100°C resolves this .

Q. Methodological Notes

  • Contradictions : and suggest different purification methods (recrystallization vs. column chromatography); the choice depends on scale and impurity profile.
  • Safety emphasis : Multiple sources ( ) stress proper waste management to mitigate environmental hazards.

Properties

IUPAC Name

(2S)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYWTITVKXHLM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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